Aurora kinase inhibitor-3
Description
Background on Aurora Kinase Family and Their Role in Cellular Processes
The Aurora kinase family members are key regulators of mitosis. aacrjournals.org Their expression and activity are tightly controlled throughout the cell cycle, peaking during the G2 phase and mitosis. dergipark.org.trwikipedia.org They are involved in a multitude of mitotic events, including centrosome maturation, the formation of the bipolar spindle, chromosome alignment, and cytokinesis. dergipark.org.trtandfonline.comnih.gov
Aurora Kinase A (AURKA) Functions in Mitosis
AURKA, encoded by the AURKA gene on chromosome 20q13 in humans, is primarily associated with the centrosome and spindle poles during mitosis. creative-diagnostics.comtandfonline.com Its activity is critical for several key mitotic processes. nih.gov
AURKA plays a crucial role in centrosome maturation, the process by which centrosomes accumulate pericentriolar material (PCM) during the G2 phase to increase their microtubule-nucleating capacity. nih.gov The kinase localizes to duplicated centrosomes at the end of the S phase and its enrichment at these structures coincides with the recruitment of essential PCM components. nih.govnih.gov AURKA is required for the recruitment of proteins like γ-tubulin, Centrosomin, and TACC (Transforming acidic coiled-coil protein), which are vital for microtubule nucleation and stabilization at the centrosome. nih.govpnas.org Interference with AURKA function leads to defects in centrosome maturation and separation, often resulting in the formation of monopolar spindles. nih.govresearchgate.net Studies have shown that AURKA, in conjunction with Polo-like kinase 1 (Plk1), is necessary for centrosome maturation and separation before the first meiotic division in mouse spermatocytes. embopress.org Deregulated AURKA activity can lead to centrosome amplification, a hallmark of many cancers, through mechanisms such as cytokinesis failure. frontiersin.org
AURKA is a key regulator of the entry into mitosis. aacrjournals.orgfrontiersin.org It contributes to the activation of the Cdk1/cyclin B1 complex, a master regulator of mitosis, at the centrosome. aacrjournals.orgpnas.org Active AURKA can accelerate the activation of cdc2 and mitotic entry. pnas.org Its role in mitotic spindle assembly is multifaceted. wikipedia.orgnih.gov AURKA is essential for the formation and maintenance of a bipolar spindle. nih.govpnas.orgresearchgate.net It achieves this by recruiting and phosphorylating various proteins involved in spindle formation, such as TACC and the motor protein Kinesin 5. wikipedia.org The interaction of AURKA with the microtubule-binding protein TPX2 is crucial for its localization to spindle microtubules and its activation. frontiersin.org Inhibition or depletion of AURKA results in severe defects in spindle assembly, often leading to monopolar or shorter bipolar spindles. nih.govresearchgate.net
Proper alignment of chromosomes at the metaphase plate is essential for accurate chromosome segregation, and AURKA plays a significant role in this process. wikipedia.orgnih.gov It is involved in the interaction between kinetochores, the protein structures on chromosomes where spindle microtubules attach, and the spindle microtubules themselves. wikipedia.org Although Aurora B is the primary kinase responsible for correcting erroneous kinetochore-microtubule attachments, evidence suggests that centrosomally-located AURKA also contributes to this error correction mechanism. nih.govmdpi.com AURKA can phosphorylate several kinetochore-associated proteins, including NDC80 (Hec1), which is a component of the outer kinetochore. mdpi.comlife-science-alliance.org The phosphorylation of specific sites on these proteins by AURKA helps to ensure the correct attachment and alignment of chromosomes during prometaphase. mdpi.comlife-science-alliance.org Inhibition of AURKA activity can lead to defective chromosome congression and misalignment. biologists.com
Cytokinesis is the final stage of cell division, where the cytoplasm is divided to form two daughter cells. tandfonline.comnih.gov AURKA also has a role in this process. tandfonline.comnih.govmolbiolcell.org Towards the end of mitosis, AURKA relocalizes to the mid-zone of the spindle and the midbody. wikipedia.org Dysregulation of AURKA can lead to failures in cytokinesis, resulting in the formation of aneuploid cells, which contain an abnormal number of chromosomes. wikipedia.org This is a common characteristic of many cancer cells. wikipedia.org In plants, the α-Aurora kinase, a homolog of AURKA, has been shown to facilitate cytokinesis by regulating the association of the microtubule-associated protein MAP65-3 with the phragmoplast, the structure that forms the cell plate. escholarship.orgnih.gov
Aurora Kinase B (AURKB) Functions in Mitosis
Aurora Kinase B, encoded by the AURKB gene on chromosome 17, is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. encyclopedia.pubwikipedia.orguniprot.org The CPC is a master regulator of mitosis, and AURKB is its catalytic subunit. uniprot.org
Key Functions of AURKB in Mitosis:
| Mitotic Process | Role of AURKB | Key Substrates/Interactors |
| Chromosome Condensation | Phosphorylates Histone H3 on Serine 10, a hallmark of mitotic chromatin. encyclopedia.pubwikipedia.org | Histone H3 encyclopedia.pubwikipedia.org |
| Kinetochore-Microtubule Attachments | Acts as a sensor for tension between sister kinetochores. It destabilizes incorrect attachments (syntelic, monotelic) and promotes correct bipolar (amphitelic) attachments. springermedizin.dewikipedia.org | Kinetochore proteins (e.g., components of the KNL1/Mis12/Ndc80 network), MCAK springermedizin.deaacrjournals.org |
| Spindle Assembly Checkpoint (SAC) | Essential for the proper functioning of the SAC, a signaling pathway that delays anaphase onset until all chromosomes are correctly attached to the spindle. dergipark.org.trwikipedia.org It may be involved in the localization of SAC proteins like MAD2 and BubR1 to unattached kinetochores. wikipedia.org | MAD2, BubR1 wikipedia.org |
| Cytokinesis | Relocates to the central spindle in anaphase and the midbody in telophase. It is required for the formation of the cleavage furrow and the completion of cell division. wikipedia.orguniprot.orgmolbiolcell.org | INCENP, Survivin, Borealin (as part of the CPC), CHMP4C uniprot.org |
The localization of AURKB is highly dynamic throughout mitosis. It is found on chromosome arms in prophase, concentrates at the centromeres in prometaphase and metaphase, and moves to the central spindle and midbody during anaphase and telophase. wikipedia.orgmolbiolcell.org This precise spatiotemporal regulation is critical for its function. Inhibition of AURKB leads to severe mitotic defects, including chromosome misalignment, failure of cytokinesis, and endoreduplication (DNA replication without cell division), which ultimately can induce apoptosis. dergipark.org.traacrjournals.org
Aurora Kinase B (AURKB)
Aurora B is a component of the chromosomal passenger complex (CPC), which is a key regulator of mitosis. drugbank.comportlandpress.com Its functions are critical for ensuring correct chromosome alignment and segregation. drugbank.com
Phosphorylation of histone H3 at serine 10 (Ser-10) is a crucial event for the initiation of chromosome condensation during mitosis. aacrjournals.orgnih.gov Aurora B is considered a primary kinase responsible for this phosphorylation in higher eukaryotes. aacrjournals.orgoup.com Inhibition of Aurora kinases has been shown to reduce the phosphorylation of histone H3, thereby preventing proper chromosome condensation. haematologica.orgmolbiolcell.org Studies using inhibitors like ZM447439 have demonstrated a dramatic reduction in histone H3 phosphorylation. molbiolcell.org
Aurora B plays a central role in regulating the attachment of microtubules to kinetochores, the protein structures on chromosomes where spindle fibers attach. portlandpress.comaacrjournals.orgnih.gov It acts as a tension sensor, destabilizing incorrect kinetochore-microtubule attachments to allow for their correction. researchgate.net This error correction mechanism is vital for preventing chromosome mis-segregation. aacrjournals.org The kinase phosphorylates components of the outer kinetochore, such as Hec1, which reduces the stability of microtubule attachments. portlandpress.comnih.gov
The spindle assembly checkpoint (SAC) is a surveillance mechanism that ensures all chromosomes are properly attached to the spindle before anaphase begins. bioscientifica.combiologists.com Aurora B is involved in activating the SAC in response to incorrect microtubule attachments. bioscientifica.com Inhibition of Aurora kinase activity can override a SAC-induced arrest, indicating its role in maintaining this checkpoint. nih.govbioscientifica.commolbiolcell.org
Following chromosome segregation, Aurora B relocates to the central spindle and then to the midbody, where it plays a role in the final stage of cell division, cytokinesis. drugbank.comnih.gov Inhibition of Aurora B can lead to cytokinesis failure, resulting in the formation of polyploid cells. nih.gov
Aurora Kinase C (AURKC)
Aurora C, the third member of the family, is also a chromosomal passenger protein. nih.govwikipedia.org While its expression is most prominent in meiotic cells like sperm and oocytes, it is also found to be aberrantly expressed in many cancers. nih.gov AURKC shares significant sequence homology with AURKB and can perform some overlapping functions. nih.govnih.gov It is involved in regulating chromosome segregation during meiosis and can phosphorylate histone H3 at Ser-10. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDWGQDFJPTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429557 | |
| Record name | Aurora Kinase Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879127-16-9 | |
| Record name | C-1368 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879127169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurora Kinase Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C-1368 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9Q3ZU9CRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Aurora Kinase Inhibition by Aurora Kinase Inhibitor Iii
Specificity and Selectivity Profiling of Aurora Kinase Inhibitor III
The efficacy of a kinase inhibitor is determined not only by its potency against the intended target but also by its selectivity over other kinases, which minimizes off-target effects.
Aurora A Kinase Inhibition (IC50 = 42 nM)
Aurora Kinase Inhibitor III demonstrates potent inhibition of Aurora A kinase with a reported half-maximal inhibitory concentration (IC50) of 42 nM. caymanchem.comselleckchem.combertin-bioreagent.commedchemexpress.comtargetmol.comselleckchem.comglpbio.comnetascientific.comselleckchem.com The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half, and a lower value indicates greater potency. The binding mode of Aurora Kinase Inhibitor III involves the cyclopropanecarboxamide (B1202528) moiety being directed towards the solvent-exposed region of the ATP-binding pocket of the kinase. medchemexpress.com
Selectivity Over Other Kinases
A crucial aspect of a targeted inhibitor is its ability to selectively inhibit the intended kinase over other structurally similar kinases. Aurora Kinase Inhibitor III exhibits a favorable selectivity profile, being more potent against Aurora A than several other kinases. caymanchem.comselleckchem.combertin-bioreagent.comtargetmol.comselleckchem.comnetascientific.comselleckchem.com
This table showcases the IC50 values of Aurora Kinase Inhibitor III against a panel of kinases, highlighting its selectivity for Aurora A.
Impact on Aurora Kinase Autophosphorylation
Aurora kinases themselves are regulated by phosphorylation. The inhibition of this autophosphorylation is a key mechanism of action for many Aurora kinase inhibitors.
Inhibition of Aurora A (Thr288) Autophosphorylation
The kinase activity of Aurora A is dependent on its autophosphorylation at threonine 288 (Thr288) within the activation loop. researchgate.netnih.govaacrjournals.orgspringermedizin.de Inhibition of this critical phosphorylation event is a hallmark of Aurora A-selective inhibitors. researchgate.netnih.gov Studies have shown that inhibitors of Aurora A can significantly reduce the autophosphorylation of this residue. For instance, in multiple myeloma cells, an Aurora A inhibitor markedly inhibited the autophosphorylation of Thr288 after 24 hours of exposure. nih.gov Similarly, another selective Aurora A inhibitor, LY3295668, potently inhibited Aurora A kinase autophosphorylation at Thr288 in NCI-H446 cells. aacrjournals.org This inhibition of autophosphorylation is a direct consequence of the inhibitor binding to the ATP-binding pocket, preventing the kinase from catalyzing its own activation.
Effects on Aurora B Histone H3 Phosphorylation
Aurora B kinase, a distinct member of the Aurora kinase family, plays a crucial role in chromosome condensation and segregation, partly through the phosphorylation of Histone H3 at serine 10 (Ser10). nih.govoup.comnih.govresearchgate.netaacrjournals.orghaematologica.orgresearchgate.net While Aurora Kinase Inhibitor III is selective for Aurora A, understanding its effects on Aurora B-mediated phosphorylation is important for a complete mechanistic picture. Some inhibitors that target Aurora A can also affect Aurora B activity, especially at higher concentrations. nih.gov For example, one study noted that while an inhibitor significantly reduced Aurora A autophosphorylation, it also inhibited Aurora B at concentrations that led to cell death, as indicated by the downregulation of histone H3 phosphorylation. nih.gov The phosphorylation of histone H3 is a well-established downstream marker of Aurora B activity, and its inhibition is a common endpoint used to assess the cellular activity of Aurora B inhibitors. nih.govaacrjournals.orghaematologica.orgresearchgate.net
Cellular and Molecular Responses to Aurora Kinase Inhibitor Iii
Cell Cycle Perturbations Induced by Aurora Kinase Inhibitor III
The primary cellular consequence of exposure to Aurora Kinase Inhibitor III is the disruption of the cell division cycle. As a selective inhibitor of Aurora A kinase, it interferes with critical mitotic processes, including centrosome maturation and spindle assembly. nih.gov This interference prevents the faithful segregation of genetic material, leading to distinct cell cycle-related defects.
G2/M Cell Cycle Arrest
Treatment with Aurora A inhibitors, such as Aurora Kinase Inhibitor III, leads to a significant halt in cell cycle progression at the G2/M transition. nih.govfrontiersin.org This arrest is a direct consequence of inhibiting Aurora A's function, which is essential for mitotic entry. nih.gov The activity of Aurora kinases is typically highest during the G2 and M phases, where they orchestrate crucial events for cell division. frontiersin.org By inhibiting Aurora A, the inhibitor prevents the cell from successfully navigating the checkpoints required to enter mitosis, causing an accumulation of cells in the G2/M phase. nih.gov This arrest can be temporary, with cells sometimes exiting mitosis without proper division, a phenomenon known as mitotic slippage. nih.gov
Induction of Mitotic Abnormalities
Inhibition of Aurora A kinase activity by compounds like Aurora Kinase Inhibitor III directly results in severe structural and functional defects during mitosis. nih.gov These abnormalities are a hallmark of Aurora A inhibition and are central to its mechanism of action. frontiersin.org
A critical role of Aurora A kinase is to ensure the proper maturation and separation of centrosomes to form a bipolar spindle, which is the essential framework for chromosome segregation. nih.govembopress.org Selective inhibition of Aurora A disrupts this process, leading to defects in mitotic spindle assembly. frontiersin.org A characteristic outcome is the formation of monopolar spindles, where centrosomes fail to separate, or multipolar spindles, resulting from abnormal centrosome amplification. nih.govnih.govfrontiersin.org These aberrant spindle structures are incapable of correctly aligning and segregating chromosomes. researchgate.net
The proper alignment of chromosomes at the metaphase plate is crucial for accurate segregation into daughter cells, a process overseen by the chromosomal passenger complex (CPC), which includes Aurora B kinase. nih.govfrontiersin.org While Aurora Kinase Inhibitor III is selective for Aurora A, the disruption of spindle formation inherently leads to a failure in establishing correct microtubule-kinetochore attachments. researchgate.net This results in severe chromosome misalignment, preventing cells from satisfying the spindle assembly checkpoint and progressing normally through mitosis. nih.govbiorxiv.org
Polyploidy and Endoreduplication
A frequent consequence of mitotic failure induced by Aurora A inhibition is the development of polyploidy, a state where cells contain more than two complete sets of chromosomes. nih.govnih.gov When cells fail to complete mitosis and cytokinesis (cell division) due to the inhibitor's effects, they may re-enter the cell cycle and replicate their DNA without dividing, a process called endoreduplication. frontiersin.orgbiorxiv.org This leads to the formation of large, polyploid cells, often with 4N or 8N DNA content. nih.gov The induction of polyploidy is a common outcome following treatment with Aurora kinase inhibitors and can be a precursor to cell death or senescence. nih.govnih.gov The tendency to undergo polyploidy versus apoptosis can be influenced by the cell's p53 tumor suppressor status. nih.gov
Induction of Apoptosis by Aurora Kinase Inhibitor III
Ultimately, the severe mitotic defects and resulting genetic instability caused by Aurora Kinase Inhibitor III often lead to the induction of apoptosis, or programmed cell death. selleckchem.com Following a transient mitotic arrest, cells with aberrant spindles and misaligned chromosomes may exit mitosis and undergo apoptosis. nih.govfrontiersin.org This apoptotic response can be dependent on the p53 status of the cell; cells with functional p53 are often more prone to apoptosis following Aurora A inhibition. nih.gov The induction of apoptosis is a key mechanism by which Aurora kinase inhibitors eliminate cancer cells. nih.govnih.gov For instance, the Aurora A inhibitor MK8745 was shown to induce apoptosis in p53-proficient cells, a process associated with the activation of caspase 3 and the release of cytochrome c. nih.gov
Interactive Data Tables
Table 1: Selectivity Profile of Aurora Kinase Inhibitor III
The following table details the inhibitory concentration (IC50) of Aurora Kinase Inhibitor III against Aurora A kinase and a panel of other kinases, demonstrating its high selectivity.
| Kinase Target | IC50 (nM) |
| Aurora A | 42 |
| BMX | 386 |
| IGF-1R | 591 |
| SYK | 887 |
| c-Src | 1,980 |
| TRKB | 2,510 |
| BTK | 3,550 |
| EGFR | >10,000 |
Data sourced from Selleck Chemicals. selleckchem.com
Table 2: Summary of Cellular Responses to Aurora Kinase Inhibitor III
This table summarizes the key cellular outcomes observed following the inhibition of Aurora A kinase by compounds such as Aurora Kinase Inhibitor III.
| Cellular Process | Observed Effect |
| Cell Cycle Progression | G2/M Arrest |
| Mitotic Spindle Formation | Monopolar and Multipolar Spindles |
| Chromosome Alignment | Misalignment and Segregation Errors |
| Ploidy Status | Induction of Polyploidy and Endoreduplication |
| Cell Fate | Induction of Apoptosis |
Caspase-Dependent Apoptosis
Inhibition of Aurora A kinase by selective inhibitors frequently results in apoptosis, a form of programmed cell death executed by a family of proteases called caspases. nih.gov Treatment with Aurora A inhibitors has been shown to lead to the activation of cellular caspases, including caspase-2 and the key executioner caspase-3. nih.govnih.govnih.gov This activation is a hallmark of the intrinsic apoptotic pathway and is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a well-established marker of apoptosis. mdpi.com
Studies using various Aurora kinase inhibitors have demonstrated that the induced cell death is caspase-dependent. nih.govaacrjournals.org For instance, the Aurora A inhibitor MLN8054 was shown to increase levels of cleaved caspase-3 in p53-deficient cancer cell lines, confirming an apoptotic outcome. nih.govnih.gov Similarly, activation of caspase-2 has been identified as a required event for apoptosis induced by Aurora kinase inhibitors in certain cellular contexts. nih.govnih.gov
Role of p53 Pathway in Apoptosis Induction
The tumor suppressor protein p53 is a critical determinant of a cell's response to stress, including that induced by the inhibition of mitotic kinases like Aurora A. nih.gov The functional status of the p53 pathway can dictate whether a cell undergoes apoptosis, cell cycle arrest, or enters a state of polyploidy upon treatment with an Aurora A inhibitor. nih.govresearchgate.net
In cells possessing functional, wild-type p53, the inhibition of Aurora A kinase typically leads to a robust apoptotic response. nih.gov Treatment with the selective Aurora A inhibitor MK8745 induced apoptotic cell death in a manner that was dependent on p53. nih.gov This process is associated with an increase in p53 protein expression and its phosphorylation at serine 15. nih.gov The p53-dependent apoptosis is characterized by the activation of caspase-3 and the release of cytochrome c from the mitochondria, classic features of the intrinsic apoptotic pathway. nih.gov Aurora B kinase has also been shown to negatively regulate p53, and its inhibition can lead to an increase in p53 levels and the expression of p53 target genes involved in apoptosis, such as PUMA. pnas.org
While p53 status is a major determinant, Aurora A inhibition can also induce apoptosis through mechanisms that are independent of p53. aacrjournals.orgfrontiersin.org One significant alternative pathway involves the p53 family member, p73. nih.govnih.gov In p53-deficient cancer cells, treatment with an Aurora A inhibitor can lead to the upregulation of TAp73 and its transcriptional targets like PUMA and NOXA, culminating in apoptosis. nih.govnih.gov This p73-dependent apoptosis can be counteracted by the expression of a dominant-negative mutant of TAp73. nih.govnih.gov Furthermore, some studies have shown that combining Aurora kinase inhibitors with death receptor agonists can trigger significant apoptosis regardless of the p53 mutation status. aacrjournals.org
The p53 status of a cancer cell is a critical factor influencing its sensitivity and the ultimate outcome of Aurora A kinase inhibition. nih.gov A clear dichotomy in cellular response is often observed:
p53 Wild-Type Cells : These cells are generally more sensitive to the apoptotic effects of Aurora A inhibitors. nih.gov They typically undergo a brief mitotic delay followed by apoptosis. nih.gov
p53-Deficient or Mutant Cells : These cells often exhibit resistance to apoptosis induced by Aurora A inhibition. nih.gov Instead of dying, they are prone to a prolonged arrest in mitosis, followed by mitotic slippage, endoreduplication, and the formation of polyploid cells (cells with more than the normal number of chromosome sets). nih.govresearchgate.net
This differential response highlights that p53 acts as a key checkpoint that determines whether a cell undergoes apoptosis or becomes polyploid following the disruption of mitosis by Aurora A inhibition. nih.gov
| p53 Status | Primary Cellular Outcome | Associated Molecular Events | Reference |
|---|---|---|---|
| Wild-Type | Apoptosis | Increased p53 expression, Caspase-3 activation, Cytochrome c release | nih.gov |
| Mutant / Deficient | Polyploidy / Endoreduplication | Prolonged mitotic arrest, Cytokinesis failure, Mitotic slippage | nih.govresearchgate.net |
Involvement of DNA Damage Response
Aurora kinases are intricately linked to the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA damage. nih.gov Inhibition of Aurora A can impact the DDR at multiple levels. Aurora A is involved in the G2/M DNA damage checkpoint, and its inhibition can disrupt this crucial cell cycle control point. nih.govmdpi.com
Treatment with Aurora A inhibitors can enhance DNA damage, evidenced by increased phosphorylation of H2AX, a marker of DNA double-strand breaks. escholarship.orgnih.gov This effect may be due to the role of Aurora A in DNA repair pathways. nih.gov For instance, in ovarian cancer, Aurora A inhibition was shown to stimulate non-homologous end joining (NHEJ) while reducing homologous recombination (HR) activity by decreasing the expression of PARP and BRCA1/2. mdpi.com The interplay between Aurora A inhibition and the DDR provides a rationale for combining these inhibitors with DNA-damaging agents to increase therapeutic efficacy. nih.gov
Other Cellular Effects of Aurora Kinase Inhibitor III
As a potent and selective Aurora A kinase inhibitor, Aurora Kinase Inhibitor III induces several other significant cellular effects beyond apoptosis. selleckchem.com The primary and most direct consequence of its action is the disruption of mitosis. Inhibition of Aurora A kinase activity leads to defects in centrosome maturation and mitotic spindle assembly, often resulting in the formation of monopolar spindles. nih.gov This disruption triggers the spindle assembly checkpoint, causing a transient arrest in the G2/M phase of the cell cycle. nih.govfrontiersin.orgnih.gov
In cells that bypass apoptosis, particularly those with defective p53, this mitotic arrest can be followed by mitotic slippage, leading to a failure of cytokinesis and the generation of polyploid cells. nih.govfrontiersin.org
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| Aurora A | 42 | selleckchem.comselleckchem.com |
| BMX | 386 | selleckchem.comselleckchem.com |
| IGF-1R | 591 | selleckchem.comselleckchem.com |
| SYK | 887 | selleckchem.comselleckchem.com |
| c-Src | 1,980 | selleckchem.comselleckchem.com |
| TRKB | 2,510 | selleckchem.comselleckchem.com |
| BTK | 3,550 | selleckchem.comselleckchem.com |
| EGFR | >10,000 | selleckchem.comselleckchem.com |
Induction of Autophagy
Inhibition of Aurora A kinase is a known trigger for autophagy, a cellular process for degrading and recycling cellular components. Research on various Aurora A inhibitors has demonstrated this effect across different cancer cell lines. For instance, the chemical inhibition of Aurora A kinase using the small molecule VX-680 in breast cancer cells led to an increase in the levels of microtubule-associated protein 1 light chain 3-II (LC3-II) and a higher number of autophagosomes, which are key markers of autophagy induction. nih.govnih.gov This was accompanied by a decrease in SQSTM1, a protein that is typically degraded during the autophagic process. nih.govnih.gov
The mechanism underlying this response often involves the modulation of the mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.gov Studies have shown that inhibition of Aurora A can suppress the phosphorylation of key components of the mTOR pathway, leading to its inactivation and subsequent initiation of autophagy. nih.govnih.gov Similarly, the selective Aurora A inhibitor Alisertib was found to induce significant autophagy in human hepatocellular carcinoma HepG2 cells through the PI3K/Akt/mTOR signaling pathway. eurekaselect.com This induction of autophagy can sometimes act as a protective mechanism for cancer cells, and combining Aurora kinase inhibitors with autophagy inhibitors has been shown to enhance apoptotic cell death. nih.goveurekaselect.com
Table 1: Effects of Aurora A Kinase Inhibition on Autophagy Markers
| Inhibitor | Cell Line | Key Markers Affected | Signaling Pathway Implicated |
|---|---|---|---|
| VX-680 | Breast Cancer Cells (BT-549) | ▲ LC3-II, ▲ Autophagosomes, ▼ SQSTM1 | mTOR |
| Alisertib | Hepatocellular Carcinoma (HepG2) | ▲ Autophagy | PI3K/Akt/mTOR |
Inhibition of Cell Migration and Invasion
The role of Aurora A kinase in promoting cell motility is well-established, and its inhibition can effectively suppress cancer cell migration and invasion. In human colon cancer cells (SW480), the use of Aurora A inhibitors like reversine (B1683945) and VX-680 significantly suppressed cell invasion and migration that was induced by TPA, a protein kinase C (PKC) activator. nih.govnih.gov This demonstrates that Aurora A is a key molecule in PKC-induced metastasis in these cells. nih.govnih.gov
Further studies using a 3D microfluidic cell invasion model showed that inhibiting Aurora A kinase activity with the inhibitors VX680 and AKI603 markedly suppressed the collective invasion of breast cancer cells. nih.gov This inhibition was associated with a significant reduction in the phosphorylation of ERK1/2, a downstream effector in signaling pathways that control cell migration. nih.gov In head and neck squamous cell carcinoma (HNSCC) cells, the Aurora kinase inhibitor VX-680 also decreased cell migration and invasion, a process linked to the AURKA/Akt/FAK signaling pathway. spandidos-publications.com
Table 2: Impact of Aurora A Inhibition on Cell Migration and Invasion
| Inhibitor(s) | Cell Line(s) | Key Findings | Downstream Effects |
|---|---|---|---|
| Reversine, VX-680 | Colon Cancer (SW480) | Suppressed TPA-induced cell invasion and migration. nih.govnih.gov | - |
| VX680, AKI603 | Breast Cancer (MDA-MB-231) | Suppressed collective cell invasion in a 3D model. nih.gov | ▼ Phosphorylation of ERK1/2 nih.gov |
| VX-680 | HNSCC (FaDu, Hep2) | Decreased cell migration and invasion. spandidos-publications.com | ▼ Phosphorylation of FAK spandidos-publications.com |
Impact on Epithelial-to-Mesenchymal Transition (EMT)
Aurora A kinase is a significant driver of the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. Pharmacological inhibition of Aurora A kinase can reverse this process. researchgate.net In ERα+ breast cancer cells, treatment with the Aurora A inhibitor Alisertib reverted the mesenchymal phenotype back to an epithelial one. researchgate.net This reversion was characterized by an increased expression of epithelial markers like E-cadherin and β-catenin, and a loss of the mesenchymal marker vimentin (B1176767). researchgate.net
Similarly, in colon cancer cells, inhibition of Aurora A with VX-680 and reversine blocked TPA-induced EMT. nih.govnih.gov This was evidenced by the prevention of the loss of E-cadherin and the suppression of mesenchymal markers such as vimentin and α-SMA. nih.gov The mechanism often involves complex signaling networks. For instance, in laryngeal cancer, it's suggested that Aurora A induces EMT through the activation of the FAK/PI3K pathway. spandidos-publications.com Studies on ovarian cancer cells also confirmed that Alisertib inhibits EMT. nih.gov
Table 3: Modulation of EMT Markers by Aurora A Kinase Inhibitors
| Inhibitor | Cell Line | Effect on Epithelial Markers | Effect on Mesenchymal Markers |
|---|---|---|---|
| Alisertib | Breast Cancer | ▲ E-cadherin, ▲ β-catenin researchgate.net | ▼ Vimentin researchgate.net |
| VX-680, Reversine | Colon Cancer (SW480) | Prevents loss of E-cadherin nih.gov | ▼ Vimentin, ▼ α-SMA, ▼ MMP-9 nih.gov |
| Alisertib | Ovarian Cancer (SKOV3, OVCAR4) | Inhibition of EMT nih.gov | Inhibition of EMT nih.gov |
Immunomodulatory Effects and IFN Response
Recent research has uncovered a role for Aurora kinase inhibitors in modulating the immune system, specifically by inducing an interferon (IFN) response in cancer cells. Screening of annotated compounds revealed that Aurora kinase inhibitors (AURKi) are potent inducers of Type I and Type III IFN signaling in colorectal cancer cell lines like HCT116. aacrjournals.orgnih.gov This response was found to be triggered by the induction of endogenous retroviruses (ERVs). aacrjournals.orgnih.gov
The signaling pathway responsible for this IFN induction depends on the genetic background of the cancer cells. In cells with deficient STING signaling, the activation of IFN is dependent on the MAVS and RIG-I RNA-sensing pathway. aacrjournals.orgnih.gov Conversely, in cells where the STING pathway is intact, it is required for the IFN induction by Aurora kinase inhibitors. aacrjournals.orgnih.gov The antitumor effects of the Aurora A inhibitor Alisertib in mouse models were associated with this induction of IFN expression and an increase in CD8+ T-cell infiltration into the tumor, suggesting that the therapeutic efficacy of these inhibitors depends, at least in part, on an intact immune response. aacrjournals.org Further studies in small-cell lung cancer models showed that Aurora A inhibition restored interferon signaling, increasing the tumor's response to PD-L1 blockade. nih.govnih.gov
Table 4: Immunomodulatory Effects of Aurora Kinase Inhibition
| Inhibitor Class/Drug | Cellular Context | Key Response | Signaling Pathway(s) |
|---|---|---|---|
| Aurora Kinase Inhibitors (AURKi) | STING-deficient colorectal cancer | Induction of Type I/III IFN aacrjournals.orgnih.gov | MAVS/RIG-I aacrjournals.orgnih.gov |
| Aurora Kinase Inhibitors (AURKi) | STING-proficient cancer cells | Induction of Type I/III IFN aacrjournals.orgnih.gov | STING aacrjournals.orgnih.gov |
| Alisertib | In vivo tumor models (HCT116, CT26) | ▲ IFN expression, ▲ CD8+ T-cell infiltration aacrjournals.org | Immune Response Dependent |
| LSN3321213 | Small-cell lung cancer models | Restored interferon signaling nih.govnih.gov | Increased response to PD-L1 |
In Vitro Studies in Cancer Cell Lines
Laboratory studies using cancer cells grown in culture have provided the primary evidence for the activity of Aurora Kinase Inhibitor III. This research has explored its effectiveness across different cancer types and has begun to profile which cell lines are most sensitive to its effects.
Investigations have demonstrated the activity of Aurora Kinase Inhibitor III against several types of cancer cell lines. In studies involving HCT116 colon cancer cells, the inhibitor's effect on cell proliferation was shown to be influenced by the pituitary tumor transforming gene 1 (PTTG1). Cells deficient in PTTG1 exhibited greater sensitivity to the inhibitor.
Research on breast cancer has also yielded noteworthy findings. In MDA-MB-231 breast cancer cells, which are resistant to the chemotherapy drug paclitaxel, treatment with Aurora Kinase Inhibitor III was able to reverse this resistance. Furthermore, in kidney carcinoma cells (Caki-2), the inhibitor was observed to decrease the formation of cellular projections, which are often associated with cell motility and cancer progression.
The sensitivity of different cancer cell lines to Aurora Kinase Inhibitor III appears to be context-dependent. For instance, HCT116 colon cancer cells that lack the PTTG1 gene (PTTG1-null) were found to be more susceptible to the growth-inhibitory effects of the compound. When treated with the inhibitor, a lower percentage of PTTG1-null cells remained viable compared to wild-type cells, suggesting that PTTG1 status could be a potential biomarker for sensitivity.
In breast cancer cells, the compound on its own showed a modest inhibitory effect on cell viability. However, its ability to overcome resistance to other cytotoxic agents highlights a potential role in combination therapies.
Table 1: Summary of In Vitro Efficacy of Aurora Kinase Inhibitor III
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| HCT116 | Colon Cancer | Increased sensitivity in PTTG1-null cells. |
| MDA-MB-231 | Breast Cancer | Reversed resistance to paclitaxel. |
In Vivo Studies in Xenograft Models
Despite the initial promise shown in cell culture experiments, there is a conspicuous absence of published in vivo data for Aurora Kinase Inhibitor III. Comprehensive studies using animal models, which are essential for evaluating a drug's real-world potential, have not been reported in the accessible scientific literature.
There is no available data from studies investigating the antitumor activity of Aurora Kinase Inhibitor III in murine xenograft models.
Information regarding the effect of Aurora Kinase Inhibitor III on tumor volume and growth in animal models is not available in published research.
There are no public reports on the analysis of apoptosis and proliferation markers in tumors from xenograft models treated with Aurora Kinase Inhibitor III.
Translational Research and Therapeutic Implications of Aurora Kinase Inhibitor Iii
Clinical Trials and Therapeutic Potential (General Aurora Kinase Inhibitors)
Over the past two decades, numerous Aurora kinase inhibitors have been evaluated in clinical trials for both solid and hematological malignancies. researchgate.netmdpi.com While early pan-Aurora inhibitors showed limited efficacy and dose-limiting toxicities, such as neutropenia, next-generation compounds with improved selectivity have demonstrated more promising results. mdpi.comfrontiersin.org Objective responses have been observed, particularly in patients with leukemia. semanticscholar.org
Several inhibitors have progressed to Phase I, II, and III clinical trials. researchgate.netmdpi.comyoutube.com Alisertib (MLN8237), a selective Aurora A inhibitor, has been extensively studied in various cancers, including lymphoma, small-cell lung cancer, and breast cancer. mdpi.comfrontiersin.orgauctoresonline.org Barasertib (AZD1152), a selective Aurora B inhibitor, has shown activity in acute myeloid leukemia (AML). nih.govmdpi.com Other inhibitors like Danusertib (PHA-739358), AT9283, and AMG 900 have also been investigated across a spectrum of cancers. nih.govmdpi.comfrontiersin.orgnih.gov Despite promising preclinical data, the translation to clinical success for solid tumors has been challenging, potentially due to the slower proliferation rate of these tumors compared to the rapidly dividing cells of the bone marrow, which are highly sensitive to mitotic inhibition. nih.gov
| Inhibitor | Primary Target(s) | Selected Malignancies Investigated | Highest Clinical Trial Phase |
|---|---|---|---|
| Alisertib (MLN8237) | Aurora A | Relapsed/Refractory B- and T-cell Lymphomas, Small-Cell Lung Cancer, Breast Cancer, Acute Myeloid Leukemia | Phase III researchgate.netmdpi.comyoutube.comauctoresonline.org |
| Barasertib (AZD1152-HQPA) | Aurora B | Acute Myeloid Leukemia (AML), Small-Cell Lung Cancer, Advanced Solid Tumors | Phase III mdpi.com |
| Danusertib (PHA-739358) | Pan-Aurora | Multiple Myeloma, Chronic Myeloid Leukemia, Prostate Cancer, Advanced Solid Tumors | Phase II mdpi.comnih.gov |
| AT9283 | Pan-Aurora, JAK2, ABL | Multiple Myeloma, B-cell Non-Hodgkin's Lymphoma | Phase II mdpi.comfrontiersin.orgmdpi.com |
| AMG 900 | Pan-Aurora | Advanced Solid and Hematologic Cancers | Phase I nih.govfrontiersin.org |
| ENMD-2076 | Aurora A, Angiogenic Kinases | Advanced Solid Tumors, Triple-Negative Breast Cancer | Phase II nih.govaacrjournals.org |
Future Directions in Aurora Kinase Inhibitor III Research
Aurora Kinase Inhibitor III is a potent, ATP-competitive inhibitor of Aurora A kinase. scbt.comselleckchem.com While much of the clinical focus has been on other compounds, the principles learned from the broader class of Aurora kinase inhibitors inform the necessary future research directions to unlock the potential of specific molecules like Aurora Kinase Inhibitor III.
A significant hurdle in the clinical development of targeted therapies is identifying the patient populations most likely to respond. aacrjournals.org For Aurora kinase inhibitors, several potential predictive biomarkers have been explored. Overexpression of Aurora kinase A itself has been linked to decreased survival in some cancers, but it is not yet a confirmed biomarker of inhibitor sensitivity. nih.govresearchgate.net
Research into the inhibitor ENMD-2076 revealed that breast cancer cell lines lacking estrogen receptor expression and those without HER2 amplification were more sensitive. aacrjournals.org Furthermore, within the triple-negative breast cancer subset, cells with a p53 mutation and high p53 expression showed greater sensitivity. aacrjournals.orgnih.gov The p53 family member p73 may also mediate apoptosis in response to Aurora kinase inhibition in p53-mutant cells. nih.gov Amplification or overexpression of MYC family genes (such as MYCN and c-Myc) has also been identified as a strong predictor of response to Aurora kinase inhibitors in preclinical models of neuroblastoma and small-cell lung cancer. nih.govnih.gov For Aurora B inhibition, the level of phosphorylated histone H3 (a direct substrate) has been used as a pharmacodynamic biomarker to confirm target engagement in clinical trials. researchgate.net Future research on Aurora Kinase Inhibitor III must involve systematic screening to identify genetic and protein expression signatures that predict sensitivity.
Given the modest efficacy of Aurora kinase inhibitors as monotherapy in many settings, strategic combinations with other anticancer agents are a critical area of investigation. auctoresonline.org Preclinical studies have shown synergistic effects when combining these inhibitors with various other drugs.
Combination with Chemotherapy: The combination of Aurora A inhibitors with taxanes like paclitaxel has shown synergistic cytotoxicity in bladder cancer models. cam.ac.uk This is particularly relevant as Aurora A overexpression can confer resistance to paclitaxel. cam.ac.uk
Combination with Other Targeted Therapies: Research has demonstrated synergy between Aurora kinase inhibitors and other targeted agents. For instance, combining the Aurora B inhibitor Barasertib with focal adhesion kinase (FAK) inhibitors showed enhanced killing of Ewing's sarcoma cells. mdpi.com In EGFR-mutant lung cancer, adaptive resistance to EGFR inhibitors can be driven by Aurora kinase A activity; dual inhibition has been proposed as a synthetic lethal strategy to enhance therapeutic response. youtube.com Similarly, combining an Aurora A inhibitor with a KRAS G12C inhibitor has shown promise. youtube.com
Combination with Apoptosis Inducers: Combining the Aurora A inhibitor Alisertib with the BCL-2 inhibitor ABT-263 resulted in a synergistic increase in sensitivity in pancreatic cancer cell lines and patient-derived organoids. auctoresonline.org
Combination with Immunotherapy: A recent study found that inhibiting Aurora A can upregulate PD-L1 expression on tumor cells, providing a rationale for combining Aurora kinase inhibitors with immune checkpoint blockers like anti-PD-L1 antibodies. nih.gov
Future preclinical studies should focus on identifying the most effective combination partners for Aurora Kinase Inhibitor III across various cancer types to guide potential clinical applications.
A key challenge in cancer therapy is the development of drug resistance. Understanding how tumor cells adapt to and eventually evade the effects of long-term treatment with Aurora kinase inhibitors is crucial for developing more durable therapeutic strategies.
Studies using inhibitors like ZM447439 have shown that cells can evade being killed by the drug through mechanisms that are not based on classical drug resistance. nih.govresearchgate.net Long-term exposure can lead to the emergence of cells with altered ploidy (abnormal number of chromosome sets). nih.gov This is often a consequence of endoreduplication, where cells replicate their DNA without dividing, a characteristic cellular response to Aurora B inhibition. nih.govfrontiersin.org
The tumor suppressor protein p53 plays a role in the cellular response to Aurora kinase inhibition. Cells with functional p53 are more likely to undergo a cell cycle arrest, whereas p53-deficient cells are more prone to endoreduplication and subsequent apoptosis. nih.govresearchgate.net However, this p53-mediated arrest is not always permanent, and some cells can escape and continue to proliferate. nih.gov Other evasion mechanisms are also emerging. For example, inhibition of Aurora A can lead to increased expression of the immune checkpoint ligand PD-L1, which may allow tumor cells to evade the immune system. nih.gov Furthermore, in certain contexts, oncogenic Aurora kinase A can become phosphorylated, rendering it resistant to autophagic degradation, a key cellular process for recycling damaged components. mdpi.com This resistance to degradation could represent another mechanism by which tumor cells maintain pro-survival signaling. A thorough investigation of these and other potential evasion pathways will be essential for the successful long-term application of Aurora Kinase Inhibitor III.
Q & A
Q. What experimental assays are commonly used to evaluate the efficacy of Aurora Kinase Inhibitor III in vitro?
Aurora Kinase Inhibitor III’s activity is typically assessed using kinase inhibition assays (e.g., HTRF or radiometric assays) to determine IC50 values. For example, recombinant Aurora A/B enzymes are incubated with the inhibitor, and phosphorylation of substrates like histone H3 is measured . Cell-based assays, such as flow cytometry to detect polyploidy (a hallmark of Aurora B inhibition), are also critical. Dose-response curves should include controls like VX680 (a well-characterized Aurora inhibitor) to validate assay conditions .
Q. How do researchers address target selectivity issues when designing studies with Aurora Kinase Inhibitor III?
Selectivity is evaluated using kinase profiling panels (e.g., 50–100 kinases) to identify off-target effects. For instance, Aurora Kinase Inhibitor III’s IC50 for Aurora A (11 nM) and Aurora B (15 nM) should be compared against related kinases like CDK1 (IC50 = 9 nM) to assess specificity . Structural studies (e.g., X-ray crystallography) can reveal binding interactions; for example, DFG-flip mechanisms in Aurora A may explain selectivity over kinases with rigid ATP-binding pockets .
Q. What methodologies are recommended for quantifying Aurora kinase expression in preclinical models?
Immunohistochemistry (IHC) with antibodies specific to Aurora B kinase is widely used. For example, nuclear staining intensity in HCC tissues (grades II vs. III) can correlate with inhibitor efficacy . Western blotting using phospho-specific antibodies (e.g., pHistone H3 Ser10) is essential to confirm target engagement in cell lysates .
Advanced Research Questions
Q. How can structural data guide the optimization of Aurora Kinase Inhibitor III derivatives?
Co-crystal structures (e.g., PDB ID 2W1E) reveal critical interactions, such as hydrogen bonding with Ala273 in Aurora A’s DFG motif. Substituents like pyrazol-4-yl urea groups enhance potency by stabilizing the DFG-out conformation . Computational modeling (e.g., molecular docking) can predict steric clashes or dipole interactions to prioritize synthetic targets .
Q. What strategies resolve contradictions in Aurora Kinase Inhibitor III’s antitumor efficacy across cell lines?
Discrepancies may arise from genetic heterogeneity (e.g., p53 status) or compensatory pathways. Researchers should:
Q. How should researchers design a PICO(T)-compliant study to evaluate Aurora Kinase Inhibitor III in triple-negative breast cancer (TNBC)?
- Population (P): TNBC patient-derived xenografts (PDXs) with Aurora A overexpression.
- Intervention (I): Aurora Kinase Inhibitor III (75 mg/kg, i.p., daily).
- Comparison (C): Standard care (e.g., paclitaxel) or placebo.
- Outcome (O): Tumor volume reduction ≥50% (RECIST criteria).
- Time (T): 28-day treatment period. Include secondary endpoints like mitotic index (IHC) and toxicity profiling (ALT/AST levels) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data from kinase inhibition assays?
- Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50.
- Report 95% confidence intervals and validate assumptions (e.g., Hill slope = 1).
- For cell viability assays, apply ANOVA with post-hoc Tukey tests to compare treatment groups .
Q. How can researchers mitigate batch variability in Aurora Kinase Inhibitor III preparation?
- Standardize synthesis protocols (e.g., HPLC purity ≥98%).
- Use lyophilized aliquots stored under inert gas to prevent degradation.
- Include internal controls (e.g., reference inhibitors) in every experiment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
